![molecular formula C18H21NO4S B2514863 Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 425612-24-4](/img/structure/B2514863.png)

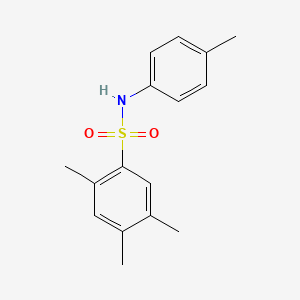

Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" is a chemical entity that appears to be related to the field of organic synthesis and chemical analysis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical processes and structures that can be used to infer potential properties and synthetic pathways for the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves the use of catalysis and protective groups. For instance, the synthesis of Dimethyl sulfomycinamate, a related compound, involves palladium-catalyzed coupling reactions and the formation of heterocyclic structures . Similarly, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride involves the interaction of sulfonamides with chlorosulfonic acid . These methods could potentially be adapted for the synthesis of "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" by considering the functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated in the structural characterization of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . The molecular-electronic structure can also be investigated using quantum-chemical calculations, which provide insights into charge density and intramolecular interactions . These approaches could be applied to determine the molecular structure of "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate."

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the permethylation of complex carbohydrates using methylsulfinyl carbanion in dimethyl sulfoxide demonstrates the reactivity of sulfonyl groups in nucleophilic substitution reactions . Additionally, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole involves the reaction of sulfonamides with chlorosilanes . These reactions could provide a basis for predicting the chemical reactivity of "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from related structures. For instance, the solubility of complex carbohydrates in dimethyl sulfoxide suggests that similar sulfonyl-containing compounds might also exhibit solubility in polar aprotic solvents . The stability of ninhydrin-hydrindantin solutions in dimethyl sulfoxide indicates that this solvent could be used in analytical applications for compounds like "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" . The crystal packing and intermolecular interactions observed in the X-ray diffraction studies of related compounds provide additional information on the potential solid-state properties .

Applications De Recherche Scientifique

Chemical Modification and Synthesis

Chemical Modification of Xylan

Research on xylan, a hemicellulose, shows chemical modification paths leading to ethers and esters with specific properties influenced by functional groups and substitution patterns. Such studies underscore the importance of chemical modification techniques, which could similarly apply to the synthesis and application potential of "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" in creating derivatives with tailored properties for industrial or pharmaceutical applications (Petzold-Welcke et al., 2014).

Biological Activities of Derivatized D-Glucans

The derivatization of D-glucans, through processes such as sulfonylation, highlights how chemical modifications can enhance solubility and biological activity. This suggests potential for similar derivatization approaches in enhancing the biological activities of "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate," especially in biomedical research applications (Kagimura et al., 2015).

Applications in Health and Environment

Indolylarylsulfones as HIV Inhibitors

The development and study of indolylarylsulfones as potent HIV inhibitors illustrate the therapeutic potential of chemically modified organic compounds. This serves as a precedent for exploring "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" in similar antiviral or therapeutic applications, given appropriate modification and testing (Famiglini & Silvestri, 2018).

Antibody-Based Methods for Analysis

The use of antibodies in environmental and food analysis indicates the importance of developing specific compounds for assay development. Research on "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" could explore its potential as a target or modifier in antibody development for detecting specific substances in complex matrices (Fránek & Hruška, 2018).

Propriétés

IUPAC Name |

methyl 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-13-5-8-16(9-6-13)24(21,22)19(12-18(20)23-4)17-10-7-14(2)11-15(17)3/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYYZLGMAFBFKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2514788.png)

![N-[2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2514790.png)

![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)

![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)